5-Methyl-4-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-pyrazol-3-amine
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Overview
Description
5-Methyl-4-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-pyrazol-3-amine is an organic compound that features a pyrazole ring substituted with a boronate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-pyrazol-3-amine typically involves the following steps:
Formation of the Boronate Ester: The boronate ester group can be introduced through the reaction of an appropriate aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base
Pyrazole Ring Formation: The pyrazole ring can be synthesized through the condensation of a hydrazine derivative with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the boronate ester with the pyrazole ring using a Suzuki-Miyaura cross-coupling reaction, which requires a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-pyrazol-3-amine undergoes several types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form a phenol derivative.
Reduction: The nitro group (if present) on the pyrazole ring can be reduced to an amine.
Substitution: The boronate ester group can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran (THF).
Major Products
Oxidation: Phenol derivatives.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
5-Methyl-4-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Potential use in the development of bioactive molecules and probes for biological studies.
Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the design of kinase inhibitors.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-Methyl-4-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The boronate ester group can also facilitate the formation of reversible covalent bonds with biological molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 1-Methylpyrazole-4-boronic acid pinacol ester
Uniqueness
5-Methyl-4-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-pyrazol-3-amine is unique due to its combination of a pyrazole ring and a boronate ester group, which imparts distinct chemical reactivity and potential for diverse applications. Its structure allows for versatile modifications and functionalizations, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
5-methyl-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BN3O2/c1-10-13(14(18)20-19-10)11-7-6-8-12(9-11)17-21-15(2,3)16(4,5)22-17/h6-9H,1-5H3,(H3,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJZZNKXJKVBBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=C(NN=C3N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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